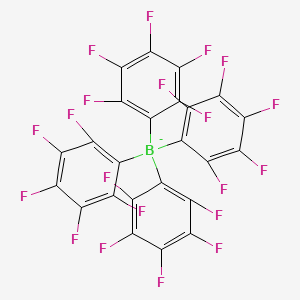

Tetrakis(pentafluorophenyl)borate

Cat. No. B1229283

M. Wt: 679 g/mol

InChI Key: BIUNYMXQLNNMJR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08202954B2

Procedure details

A 2-liter Parr reactor is used in the polymerizations. All feeds are passed through columns of alumina and Q-5™ catalyst (available from Englehardt Chemicals Inc.) prior to introduction into the reactor. Solution of complex (1) and activating co-catalysts (activators) are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box. A stirred 2-liter reactor is charged with about 533 g of mixed alkanes solvent (Isopar E) and 250 g of 1-octene comonomer. Hydrogen gas (45 psi) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank at 300 psi (2070 kiloPascals (kPa)). The reactor contents are heated to a polymerization temperature of 120° C. and saturated with ethylene at 466 psig (3.4 MPa). Metal-ligand Complex (1) and activating co-catalysts (i) and (ii) that are (i) 1.2 mole equivalents of a mixture of methyldi((C14-C18)alkyl)ammonium salts of tetrakis(pentafluorophenyl)borate, abbreviated herein as MDATPB, prepared by reaction of a long chain trialkylamine (a “di(tallow)methylamine”); ARMEEN™ M2HT, available from Akzo-Nobel, Inc.), HCl and Li[B(C6F5)4], substantially as disclosed in U.S. Pat. No. 5,919,9883, Ex. 2; and (ii) modified methylaluminoxane-3 Å (MMAO-3A) (10 mole equivalents), as dilute solutions in toluene, are mixed and transferred to a catalyst addition tank and injected into the reactor. The polymerization conditions are maintained for 15 minutes with ethylene added on demand. Heat is continuously removed from the reaction through an internal cooling coil. The resulting solution is removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of 10 mL of a toluene solution containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation).

[Compound]

Name

complex ( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

long chain trialkylamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

di(tallow)methylamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Li[B(C6F5)4]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

methylaluminoxane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alkanes

Quantity

533 g

Type

solvent

Reaction Step Eight

[Compound]

Name

Complex ( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

( i )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

( i )

Quantity

1.2 mol

Type

reactant

Reaction Step 16

[Compound]

Name

methyldi((C14-C18)alkyl)ammonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[H][H].C=C.N[C@H](C=O)CCSC.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.Cl>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:7.8|

|

Inputs

Step One

[Compound]

|

Name

|

complex ( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

long chain trialkylamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

di(tallow)methylamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

Li[B(C6F5)4]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

methylaluminoxane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Eight

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

[Compound]

|

Name

|

alkanes

|

|

Quantity

|

533 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C=O

|

Step Thirteen

[Compound]

|

Name

|

Complex ( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

( i )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

( i )

|

|

Quantity

|

1.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

methyldi((C14-C18)alkyl)ammonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

transferred to a catalyst addition tank

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymerization conditions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added on demand

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is continuously removed from the reaction through an internal cooling coil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution is removed from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with isopropyl alcohol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

stabilized by addition of 10 mL of a toluene solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C.C=CCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |